Ethyl diphenylphosphinate CAS number and properties
Ethyl diphenylphosphinate CAS number and properties
An In-depth Technical Guide to Ethyl Diphenylphosphinate for Researchers and Drug Development Professionals
Introduction
Ethyl diphenylphosphinate (CAS No. 719-80-2), also known as diphenylphosphinous acid ethyl ester or ethoxydiphenylphosphine, is an organophosphorus compound with significant applications in synthetic chemistry.[1] Its unique reactivity, stemming from a trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable reagent and intermediate.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties and Identification
The fundamental properties of ethyl diphenylphosphinate are summarized below, providing key data for its identification and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 719-80-2 | [1] |
| Molecular Formula | C₁₄H₁₅OP or (C₆H₅)₂POC₂H₅ | [1] |
| Molecular Weight | 230.24 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2][3] |
| Density | 1.066 g/mL at 25 °C | [1] |
| Boiling Point | 179-180 °C at 14 mmHg | [3] |
| Refractive Index | n20/D 1.59 | [1] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform | [3] |
| InChI Key | JCRCPEDXAHDCAJ-UHFFFAOYSA-N | [1][3] |
| SMILES String | CCOP(c1ccccc1)c2ccccc2 | [1] |
Chemical Structure
Caption: Chemical structure of Ethyl Diphenylphosphinate.
Experimental Protocols
Synthesis of Ethyl Diphenylphosphinate
The synthesis of ethyl diphenylphosphinate is commonly achieved through the reaction of a diphenylphosphinous halide with ethanol in the presence of a base to neutralize the resulting acid.[2][4]
Materials:
-
Diphenylphosphinous chloride (or chlorodiphenylphosphine)
-
Anhydrous ethanol
-
Pyridine (or another suitable base)
-
Anhydrous ether (as solvent)
Procedure:
-
A solution of diphenylphosphinous chloride in anhydrous ether is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of anhydrous ethanol and pyridine in ether is prepared separately.[5]
-
The ethanol/pyridine solution is added dropwise to the stirred diphenylphosphinous chloride solution at room temperature.[5]
-
The reaction mixture is stirred for a specified period (e.g., one hour) to ensure complete reaction.[6]
-
The resulting precipitate (pyridinium hydrochloride) is removed by filtration.
-
The filtrate is washed, and the ether is evaporated to yield the crude product as an oil.[5]
-
Purification is performed by distillation under reduced pressure (e.g., Kugelrohr or Vigreux column) to obtain high-purity ethyl diphenylphosphinate.[5]
Caption: General workflow for the synthesis of Ethyl Diphenylphosphinate.
Applications in Research and Development
Ethyl diphenylphosphinate is a versatile compound with primary applications as a synthetic intermediate and as a ligand in catalysis.
Ligand in Cross-Coupling Reactions
Ethyl diphenylphosphinate serves as a crucial ligand in numerous palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of complex molecular frameworks found in many pharmaceutical agents. Its utility has been demonstrated in reactions such as:
-
Suzuki-Miyaura Coupling[1]
-
Heck Reaction[1]
-
Sonogashira Coupling[1]
-
Buchwald-Hartwig Cross Coupling[1]
-
Stille Coupling[1]
-
Negishi Coupling[1]
In these catalytic cycles, the phosphinite ligand coordinates to the metal center (e.g., palladium), influencing its electronic properties and steric environment. This modulation is critical for facilitating the key steps of oxidative addition, transmetalation, and reductive elimination, thereby improving reaction efficiency, selectivity, and functional group tolerance.
Caption: Role of phosphinate ligand (L) in a cross-coupling cycle.
Intermediate in Pharmaceutical and Chemical Synthesis
Ethyl diphenylphosphinate is a key intermediate in the synthesis of more complex molecules.[2] Its controlled reactivity is leveraged for selective functionalization, a critical aspect of multi-step drug synthesis.[2] It is a precursor for:
-
Pharmaceutical Intermediates: Used to build complex molecular architectures required for active pharmaceutical ingredients (APIs).[2]
-
Photoinitiators: Serves as a precursor for compounds that initiate polymerization reactions upon exposure to light, which is essential in UV-curing technologies.[2]
-
Other Organophosphorus Compounds: It can be a starting material for reactions like the Michaelis-Arbuzov reaction to produce pentavalent phosphine oxides, such as Ethyl (diphenylphosphoryl)acetate, another important reagent in organic synthesis.[4]
The broader class of phosphinates and related phosphonates are recognized in drug design as non-hydrolyzable mimics of natural phosphates or as transition-state analogues for enzymes that process phosphate and carboxylate substrates.[7][8] This makes them a valuable structural motif in the development of enzyme inhibitors for various therapeutic targets.[7][8][9]
Safety and Handling
Ethyl diphenylphosphinate requires careful handling due to its potential hazards. The following table summarizes its safety profile based on GHS classifications.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P501 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Sensitivity | Air & Moisture Sensitive | [3] |
Handling Recommendations:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[1][12]
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[10]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[12] If swallowed, rinse mouth and get medical attention.[12]
Spill & Disposal:
-
Absorb small spills with an inert material and place in a suitable container for disposal.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
References
- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl diphenylphosphinite | 719-80-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]
- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
